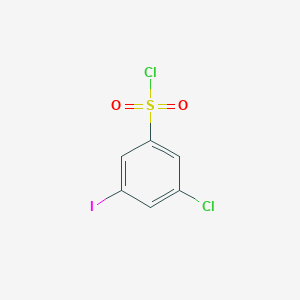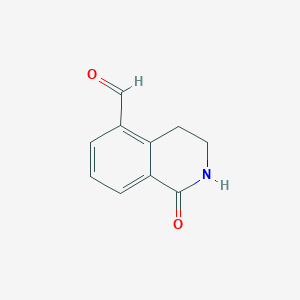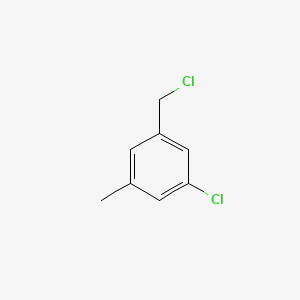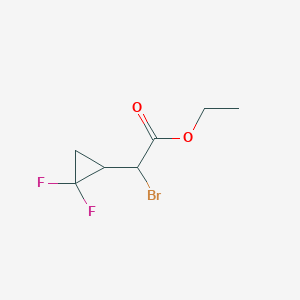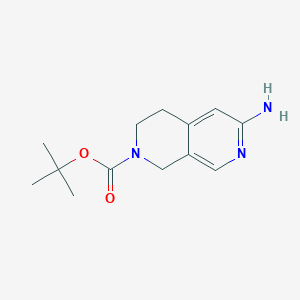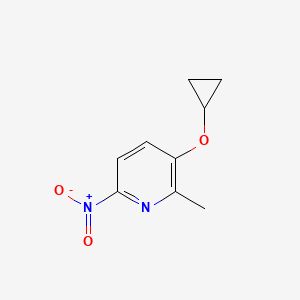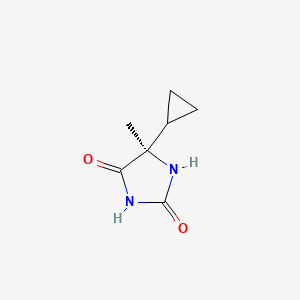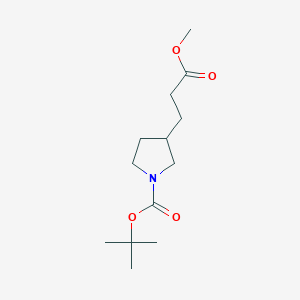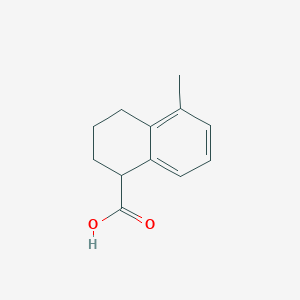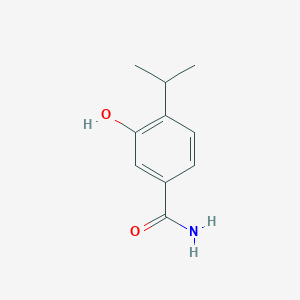
3-hydroxy-4-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(propan-2-yl)benzamide, also known as propanamide, is a versatile organic compound with a wide range of potential applications in the medical and scientific research fields. It is an amide, a nitrogen-containing organic compound, with a molecular formula of C8H11NO2. Propanamide is a colorless solid with a melting point of 118°C and a boiling point of 254°C. It is soluble in water, alcohol, and ether, and has a faint odor. Propanamide is considered to be a versatile chemical due to its diverse applications in research and medical fields.
Applications De Recherche Scientifique
Propanamide is used in a wide range of scientific research applications. It is an important component of many biochemical assays, such as ELISA, Western Blot, and immunoassays. Propanamide is also used as a reagent in the synthesis of other compounds, such as propanoyl chloride and propanoyl bromide. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide is used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antihistamines.
Mécanisme D'action
Propanamide is a versatile organic compound with a wide range of potential applications in the medical and scientific research fields. Its mechanism of action is not fully understood, but it is thought to be related to its ability to interact with other molecules. Propanamide has a strong affinity for amide bonds, which allows it to form strong bonds with other molecules. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide has been shown to interact with proteins and enzymes, which may be responsible for its various biological activities.
Biochemical and Physiological Effects
Propanamide has a wide range of potential biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide has been shown to interact with various proteins, such as receptors, transporters, and ion channels. Propanamide has also been shown to interact with DNA, which may be responsible for its potential anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Propanamide is a versatile organic compound with a wide range of potential applications in the medical and scientific research fields. It is a relatively stable compound and has a low toxicity, which makes it a suitable reagent for laboratory experiments. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide is soluble in water, alcohol, and ether, which makes it easy to work with in the laboratory. However, 3-hydroxy-4-(propan-2-yl)benzamide is also a relatively expensive compound, which can limit its use in some laboratory experiments.
Orientations Futures
Propanamide is a versatile organic compound with a wide range of potential applications in the medical and scientific research fields. There are a number of potential future directions for research involving this compound, including further investigation of its mechanism of action, its potential applications in drug development, and its potential to be used as a reagent in the synthesis of other compounds. Additionally, 3-hydroxy-4-(propan-2-yl)benzamide could be further studied for its potential anti-cancer effects, its potential to interact with proteins and enzymes, and its potential to interact with DNA.
Méthodes De Synthèse
Propanamide can be synthesized from either propanoic acid or propanal. The synthesis of 3-hydroxy-4-(propan-2-yl)benzamide from propanoic acid involves the reaction of propanoic acid with ammonia in the presence of an acid catalyst. The reaction produces a solution of 3-hydroxy-4-(propan-2-yl)benzamide and water. Alternatively, 3-hydroxy-4-(propan-2-yl)benzamide can be synthesized from propanal by reacting it with ammonia in the presence of an acid catalyst. This reaction produces a solution of 3-hydroxy-4-(propan-2-yl)benzamide and water.
Propriétés
IUPAC Name |
3-hydroxy-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-4-3-7(10(11)13)5-9(8)12/h3-6,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNSQZDQRWNUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(propan-2-YL)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


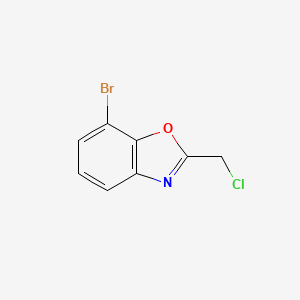
![ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B6617042.png)
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
